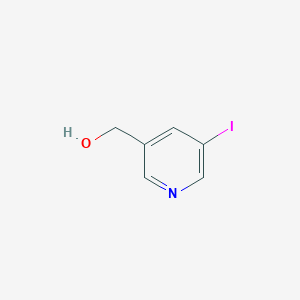

(5-Iodopyridin-3-yl)methanol

Description

BenchChem offers high-quality (5-Iodopyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Iodopyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAESWHLLEUUMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640075 | |

| Record name | (5-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-58-2 | |

| Record name | (5-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (5-Iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (5-Iodopyridin-3-yl)methanol, a key building block in medicinal chemistry and drug development. The document details a feasible synthetic route, purification methods, and a full characterization profile.

Physicochemical Properties

A summary of the key physicochemical properties of (5-Iodopyridin-3-yl)methanol is presented below.

| Property | Value |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| CAS Number | 72299-58-2 |

| Appearance | Expected to be a solid |

Synthesis of (5-Iodopyridin-3-yl)methanol

The synthesis of (5-Iodopyridin-3-yl)methanol can be achieved through a two-step process starting from 5-iodonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the resulting ester to the corresponding alcohol.

Step 1: Esterification of 5-Iodonicotinic Acid

A common method for the esterification of nicotinic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction:

5-Iodonicotinic acid + Ethanol -> Ethyl 5-iodonicotinate + Water

Experimental Protocol:

-

To a solution of 5-iodonicotinic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 5-iodonicotinate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of Ethyl 5-iodonicotinate

The reduction of the ester to the primary alcohol can be accomplished using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable solvent.

Reaction:

Ethyl 5-iodonicotinate + Reducing Agent -> (5-Iodopyridin-3-yl)methanol

Experimental Protocol (using Lithium Aluminum Hydride):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 5-iodonicotinate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude (5-Iodopyridin-3-yl)methanol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization of (5-Iodopyridin-3-yl)methanol

A thorough characterization is essential to confirm the identity and purity of the synthesized (5-Iodopyridin-3-yl)methanol. The following table summarizes the expected characterization data. Note: As experimentally obtained spectra are not publicly available, the following data are representative and based on the analysis of closely related structures.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the pyridine ring (typically in the range of 7.5-8.5 ppm), a singlet for the methylene protons (-CH₂OH) around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift. |

| ¹³C NMR | Aromatic carbons in the pyridine ring (typically in the range of 120-160 ppm), and a signal for the methylene carbon (-CH₂OH) around 60-65 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 235, corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. |

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the synthesis and characterization of (5-Iodopyridin-3-yl)methanol.

An In-depth Technical Guide to (5-Iodopyridin-3-yl)methanol: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of (5-Iodopyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Chemical and Physical Properties

(5-Iodopyridin-3-yl)methanol is a solid, iodine-substituted pyridine derivative. Its core physical and chemical properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₆H₆INO | |

| Molecular Weight | 235.02 g/mol | |

| CAS Number | 72299-58-2 | |

| Appearance | Solid | |

| Boiling Point | 333.3 °C at 760 mmHg | [] |

| Density | 1.982 g/cm³ | [] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The chemical shifts will be influenced by the electronegativity of the iodine and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbons of the pyridine ring and the single carbon of the methanol substituent. The carbon attached to the iodine atom will exhibit a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ). Isotopic patterns due to the presence of iodine will also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic ring, C=N and C=C stretching vibrations of the pyridine ring, and the C-I stretch.

Chemical Stability and Reactivity

The stability and reactivity of (5-Iodopyridin-3-yl)methanol are largely dictated by the pyridine ring and the iodo and methanol functional groups.

Stability:

(5-Iodopyridin-3-yl)methanol is generally stable under standard laboratory conditions. However, like many organic compounds, it should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation. The compound is classified as a combustible solid.

Reactivity:

The primary sites of reactivity on (5-Iodopyridin-3-yl)methanol are the carbon-iodine bond, the hydroxyl group of the methanol substituent, and the nitrogen atom of the pyridine ring.

-

Carbon-Iodine Bond: The C-I bond is the most reactive site for cross-coupling reactions. The high polarizability and relatively weak nature of this bond make it an excellent substrate for various transition-metal-catalyzed reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse functionalities at the 5-position of the pyridine ring.

-

Hydroxyl Group: The primary alcohol functionality can undergo typical alcohol reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal centers or to be protonated in the presence of acids.

Below is a logical diagram illustrating the key reactivity pathways of (5-Iodopyridin-3-yl)methanol.

Caption: Key reactivity pathways of (5-Iodopyridin-3-yl)methanol.

Experimental Protocols

Representative Experimental Workflow for the Synthesis of a Pyridyl Methanol:

The following is a generalized workflow for the synthesis of a pyridyl methanol, such as 3-pyridyl methanol from nicotinic acid, which can serve as a template for the synthesis of (5-Iodopyridin-3-yl)methanol from 5-iodonicotinic acid.

-

Esterification:

-

Reactants: Nicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure: The nicotinic acid is dissolved in an excess of methanol. The acid catalyst is added cautiously. The mixture is then refluxed for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: The excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the methyl nicotinate ester.

-

-

Reduction:

-

Reactants: Methyl nicotinate, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or tetrahydrofuran).

-

Procedure: The methyl nicotinate is dissolved in the chosen solvent. The reducing agent is added portion-wise at a controlled temperature (often at 0 °C). The reaction mixture is then stirred at room temperature or refluxed for a period until the ester is fully consumed (monitored by TLC).

-

Workup: The reaction is quenched by the careful addition of water or a dilute acid. The solvent is evaporated, and the aqueous residue is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude 3-pyridyl methanol, which can be further purified by column chromatography or distillation.

-

The following diagram illustrates this general synthetic workflow.

Caption: General workflow for the synthesis of a pyridyl methanol.

Conclusion

(5-Iodopyridin-3-yl)methanol is a versatile and valuable building block in synthetic chemistry. Its well-defined chemical properties and predictable reactivity make it an important tool for the development of novel pharmaceuticals and functional materials. This guide provides essential technical information to aid researchers in the effective utilization and handling of this compound. Further investigation into its specific physical properties, such as melting point and solubility, would be beneficial for the broader scientific community.

References

Spectroscopic Analysis of (5-Iodopyridin-3-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Iodopyridin-3-yl)methanol is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of more complex molecules. The presence of the iodo- and hydroxymethyl- functionalities on the pyridine ring offers multiple reaction sites for derivatization. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and for tracking its transformation in chemical reactions. This technical guide provides a summary of the available spectroscopic data for (5-Iodopyridin-3-yl)methanol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed, experimentally-derived spectroscopic data for (5-Iodopyridin-3-yl)methanol. While the compound is commercially available from several suppliers, analytical data such as NMR, IR, and MS spectra are not consistently provided. This guide is therefore based on typical spectroscopic values for similar pyridine and iodinated aromatic compounds, and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (5-Iodopyridin-3-yl)methanol, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring and the presence of the methanol group.

¹H NMR (Proton NMR)

The proton NMR spectrum of (5-Iodopyridin-3-yl)methanol is expected to show distinct signals for the aromatic protons and the methylene protons of the methanol group.

Table 1: Predicted ¹H NMR Spectral Data for (5-Iodopyridin-3-yl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet (or narrow triplet) | 1H | H-2 |

| ~8.3 | Singlet (or narrow triplet) | 1H | H-6 |

| ~7.9 | Singlet (or narrow triplet) | 1H | H-4 |

| ~4.7 | Singlet | 2H | -CH₂OH |

| Variable | Broad Singlet | 1H | -OH |

Experimental Protocol (General): A sample of (5-Iodopyridin-3-yl)methanol would be dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (5-Iodopyridin-3-yl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-6 |

| ~150 | C-2 |

| ~145 | C-4 |

| ~138 | C-3 |

| ~95 | C-5 (bearing Iodine) |

| ~62 | -CH₂OH |

Experimental Protocol (General): The ¹³C NMR spectrum would be obtained using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (5-Iodopyridin-3-yl)methanol would be characterized by absorptions corresponding to the O-H, C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (5-Iodopyridin-3-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1600-1550 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1450-1400 | Medium | C=C and C=N stretching (pyridine ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol (General): The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for (5-Iodopyridin-3-yl)methanol

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 235 | [M]⁺, Molecular ion |

| 204 | [M - CH₂OH]⁺ |

| 108 | [M - I]⁺ |

| 78 | Pyridine fragment |

Experimental Protocol (General): A mass spectrum could be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, the sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized or purchased sample of (5-Iodopyridin-3-yl)methanol is outlined below.

A Technical Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores a diverse array of starting materials for the synthesis of novel heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The following sections provide detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of these synthetic transformations.

Nitrogen-Containing Heterocycles: The Synthesis of Pyrimidines from Chalcones

The condensation of chalcones with urea or thiourea is a classical and effective method for the synthesis of pyrimidine derivatives, which are core structures in numerous biologically active compounds.

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones and Urea

This protocol details both conventional and microwave-assisted methods for the synthesis of 4,6-disubstituted pyrimidin-2(1H)-ones.

Conventional Synthesis:

-

In a round-bottom flask, dissolve the appropriate chalcone (0.01 mol) and urea (0.01 mol, 0.6 g) in 10 mL of 95% ethanol.

-

With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution to the mixture.

-

Reflux the reaction mixture on a water bath for 4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with dilute HCl to precipitate the product.

-

Filter the solid precipitate, wash it with water, and dry it to obtain the final pyrimidine derivative.[1][2]

Microwave-Assisted Synthesis:

-

In a microwave-safe vessel, combine the chalcone (0.01 mol) and urea (0.01 mol, 0.6 g) in 10 mL of 95% ethanol.

-

Slowly add 10 mL of a 40% aqueous potassium hydroxide solution while stirring.

-

Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the resulting solid.[2]

Quantitative Data: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidines

| Chalcone Substituent | Method | Reaction Time | Yield (%) |

| H | Conventional | 4 h | 75 |

| Microwave | 7 min | 88 | |

| 4-Cl | Conventional | 4 h | 78 |

| Microwave | 8 min | 90 | |

| 4-OCH₃ | Conventional | 4 h | 80 |

| Microwave | 7.5 min | 92 | |

| 4-NO₂ | Conventional | 4 h | 72 |

| Microwave | 9 min | 85 |

Reaction Workflow: Pyrimidine Synthesis

Caption: Workflow for the synthesis of pyrimidine derivatives.

Oxygen-Containing Heterocycles: Synthesis of 2H-Chromenes and Tetrahydrofurans

Synthesis of 2H-Chromenes from α,β-Unsaturated Aldehydes and Phenols

The reaction of α,β-unsaturated aldehydes with substituted phenols provides a direct route to 2H-chromenes, a common motif in natural products and pharmaceuticals.

-

Set up a reflux apparatus with a round-bottom flask and a condenser.

-

To the flask, add 3,5-dimethoxyphenol, benzoic acid, and phenylboronic acid catalysts.

-

Add 50 mL of heptane and a PTFE stir bar.

-

Stir the mixture until all solids are dissolved.

-

Using a syringe, add 3-methyl-2-butenal to the flask through a rubber septum.

-

Heat the reaction mixture to reflux and stir overnight (approximately 17.5 hours).

-

Monitor the reaction completion by TLC using a 4% ethyl acetate in hexane eluent.

-

After completion, remove the excess solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using 4% ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the 5,7-dimethoxy-2,2-dimethyl-2H-1-chromene.[3]

Caption: Catalytic cycle for 2H-chromene synthesis.

Rhodium(II)-Catalyzed Synthesis of Tetrahydrofurans from α-Diazo Compounds

The Rhodium(II)-catalyzed reaction of α-diazo compounds containing a tethered hydroxyl group offers an efficient method for the stereoselective synthesis of functionalized tetrahydrofurans.

-

In a suitable flask, prepare a solution of the α-diazo-β-hydroxy ester (1.0 mmol) in a dry solvent such as toluene (10 mL).

-

Add a catalytic amount of a rhodium(II) catalyst, for example, Rh₂(OAc)₄ (0.5-1 mol%).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting diazo compound is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the tetrahydrofuran derivative.

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Ethyl 2-diazo-5-hydroxy-3-oxohexanoate | Rh₂(OAc)₄ | Toluene | 110 | 85 |

| Methyl 2-diazo-4-phenyl-5-hydroxy-3-oxopentanoate | Rh₂(esp)₂ | Dichloromethane | 40 | 92 |

| Benzyl 2-diazo-6-hydroxy-3-oxoheptanoate | Rh₂(OAc)₄ | Benzene | 80 | 78 |

Sulfur-Containing Heterocycles: Synthesis of 1,2-Dithioles

The reaction of tertiary amines with sulfur monochloride provides a direct route to 1,2-dithiole derivatives, a class of sulfur-rich heterocycles with interesting biological activities.

Experimental Protocol: Synthesis of 1,2-Dithioles from Tertiary Amines and Sulfur Monochloride

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place a solution of the tertiary amine (e.g., triethylamine) in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfur monochloride (S₂Cl₂) in the same solvent from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 1,2-dithiole.

Logical Relationship: Formation of 1,2-Dithioles

Caption: Logical steps in the formation of 1,2-dithioles.

This guide provides a foundational understanding of key synthetic routes to important classes of heterocyclic compounds. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers in the design and execution of novel synthetic strategies in the pursuit of new therapeutic agents.

References

(5-Iodopyridin-3-yl)methanol: A Versatile Scaffold for Innovations in Drug Discovery

(5-Iodopyridin-3-yl)methanol , a halogenated pyridine derivative, has emerged as a critical building block in medicinal chemistry. Its strategic placement of an iodine atom and a hydroxymethyl group on the pyridine ring offers synthetic chemists a versatile platform for constructing complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth analysis of its synthesis, reactivity, and application in the development of novel drug candidates, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.

Physicochemical Properties

(5-Iodopyridin-3-yl)methanol is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 72299-58-2 |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| Appearance | Solid |

| SMILES | OCc1cncc(I)c1 |

| InChI Key | MAESWHLLEUUMGK-UHFFFAOYSA-N |

Synthesis and Reactivity

While (5-Iodopyridin-3-yl)methanol is commercially available, its synthesis can be achieved from readily accessible starting materials. A common synthetic route involves the reduction of 5-iodonicotinic acid. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane complexes.

The true synthetic utility of (5-Iodopyridin-3-yl)methanol lies in the reactivity of its two key functional groups: the iodine atom and the hydroxymethyl group. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These reactions allow for the introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

Key Reactions:

-

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for constructing biaryl and heteroaryl-aryl structures.

-

Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne, again using a palladium catalyst and a copper(I) co-catalyst, to form an alkynylpyridine. This moiety is a valuable pharmacophore in many biologically active molecules.

-

Heck Coupling: The iodopyridine can be coupled with an alkene to introduce a vinyl group.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the iodopyridine with an amine.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing further opportunities for functionalization. It can also be converted to a leaving group, such as a tosylate or mesylate, to enable nucleophilic substitution reactions.

Applications in Medicinal Chemistry

The unique structural features of (5-Iodopyridin-3-yl)methanol have made it a valuable building block in the synthesis of a range of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several potent and selective DPP-4 inhibitors have been synthesized using scaffolds derived from (5-Iodopyridin-3-yl)methanol. The pyridine nitrogen can act as a key hydrogen bond acceptor in the DPP-4 active site, while the substituents introduced via cross-coupling reactions can occupy various binding pockets to enhance potency and selectivity.

A study on novel tricyclic DPP-4 inhibitors demonstrated the importance of the pyridine scaffold in achieving high potency.[1] The table below summarizes the inhibitory activity of some of these compounds.

| Compound | DPP-4 IC₅₀ (nM)[1] |

| Sitagliptin (reference) | 22 ± 2 |

| Compound 12a (cis-isomer) | 35 ± 5 |

| Compound 12b (trans-isomer) | 120 ± 10 |

| Compound 13 | 25 ± 3 |

| Compound 17 | 45 ± 6 |

| Compound 18 | 250 ± 20 |

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous system. They are implicated in a variety of physiological processes, including learning, memory, and attention.[2] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (5-Iodopyridin-3-yl)methanol derivatives have been utilized to synthesize potent and selective nAChR modulators. The 3-pyridylmethanol motif is a common feature in many nAChR ligands, where it can interact with key residues in the receptor's binding site.

Research into novel α7 nAChR positive allosteric modulators (PAMs) has employed arylpyrid-3-ylmethanones, which can be synthesized from (5-Iodopyridin-3-yl)methanol.[3] The biological activity of some of these compounds is presented below.

| Compound | α7 nAChR EC₅₀ (µM)[3] | Max Modulation (%)[3] |

| 7v | 0.18 | 1200 |

| 7z | >10 | 770 |

| 7aa | >10 | 470 |

Kinase Inhibitors

The versatility of (5-Iodopyridin-3-yl)methanol also extends to the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold can serve as a hinge-binding motif, a common feature of many kinase inhibitors, while the diverse substituents introduced at the 5-position can target specific pockets within the kinase active site to achieve potency and selectivity. For example, novel pyridine-based compounds have been designed and synthesized as potential PIM-1 kinase inhibitors for the treatment of breast cancer.[4]

Experimental Protocols

General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne, which can be adapted for (5-Iodopyridin-3-yl)methanol.[5]

Materials:

-

(5-Iodopyridin-3-yl)methanol (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

-

To a dry, inert-atmosphere flask, add (5-Iodopyridin-3-yl)methanol, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid, adaptable for (5-Iodopyridin-3-yl)methanol.

Materials:

-

(5-Iodopyridin-3-yl)methanol (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

In a reaction vessel, combine (5-Iodopyridin-3-yl)methanol, the boronic acid, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

(5-Iodopyridin-3-yl)methanol is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of powerful cross-coupling reactions, coupled with the inherent biological relevance of the pyridine scaffold, makes it an attractive starting point for the synthesis of novel and potent drug candidates. The successful application of this building block in the development of DPP-4 inhibitors and nAChR modulators highlights its significant potential in addressing a variety of therapeutic needs. As synthetic methodologies continue to advance, the utility of (5-Iodopyridin-3-yl)methanol in drug discovery is poised to expand even further.

References

- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of (5-Iodopyridin-3-yl)methanol Derivatives for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological relevance of (5-iodopyridin-3-yl)methanol and its derivatives. This class of compounds holds significant interest for biological screening due to the versatile reactivity of the iodopyridine scaffold, which allows for further functionalization and exploration of structure-activity relationships (SAR).

Core Synthesis Strategy

The most direct and widely applicable method for the synthesis of (5-iodopyridin-3-yl)methanol is a two-step process commencing with commercially available 5-iodonicotinic acid. This strategy involves an initial esterification of the carboxylic acid, followed by the reduction of the resulting ester to the corresponding primary alcohol.

Diagram of the Synthetic Workflow

Caption: General two-step synthesis of (5-Iodopyridin-3-yl)methanol and subsequent derivatization for biological screening.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of (5-iodopyridin-3-yl)methanol.

Step 1: Esterification of 5-Iodonicotinic Acid to Methyl 5-Iodonicotinate

This procedure is based on the general principles of Fischer esterification.[1]

Materials:

-

5-Iodonicotinic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Suspend 5-iodonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and water.

-

Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 5-iodonicotinate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Reactant/Product | Molecular Weight | Molar Equivalents |

| 5-Iodonicotinic acid | 248.92 g/mol | 1.0 |

| Methanol | 32.04 g/mol | Solvent |

| Sulfuric Acid | 98.08 g/mol | Catalytic |

| Methyl 5-iodonicotinate | 263.04 g/mol | (Theoretical) 1.0 |

Step 2: Reduction of Methyl 5-Iodonicotinate to (5-Iodopyridin-3-yl)methanol

This protocol is adapted from established methods for the reduction of pyridine esters using sodium borohydride.[2]

Materials:

-

Methyl 5-iodonicotinate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve methyl 5-iodonicotinate (1.0 eq) in a mixture of anhydrous THF and methanol (e.g., a 4:1 to 1:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with an organic solvent (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford crude (5-iodopyridin-3-yl)methanol.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

| Reactant/Product | Molecular Weight | Molar Equivalents |

| Methyl 5-iodonicotinate | 263.04 g/mol | 1.0 |

| Sodium Borohydride | 37.83 g/mol | 2.0 - 4.0 |

| (5-Iodopyridin-3-yl)methanol | 235.02 g/mol | (Theoretical) 1.0 |

Biological Screening and Potential Signaling Pathways

While specific biological screening data for (5-iodopyridin-3-yl)methanol and its simple derivatives are not extensively reported in publicly available literature, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridinemethanol have been investigated for a range of therapeutic applications.

The iodopyridine moiety is of particular interest in medicinal chemistry as it can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. Furthermore, the presence of a halogen atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Based on the activities of other substituted pyridine derivatives, potential areas for biological screening of (5-iodopyridin-3-yl)methanol derivatives include:

-

Anticancer Activity: Numerous pyridine-containing compounds have demonstrated potent anticancer activity.[3] One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[4][5][6] Small molecule inhibitors targeting this pathway are of significant interest in oncology drug discovery.

Potential Involvement in the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for novel anticancer agents.

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for (5-Iodopyridin-3-yl)methanol derivatives.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Iodonicotinic acid | C₆H₄INO₂ | 248.92 | Solid |

| Methyl 5-iodonicotinate | C₇H₆INO₂ | 263.04 | Solid/Oil |

| (5-Iodopyridin-3-yl)methanol | C₆H₆INO | 235.02 | Solid |

Conclusion

This technical guide outlines a robust and accessible synthetic route to (5-iodopyridin-3-yl)methanol, a versatile building block for the development of novel chemical entities for biological screening. The provided experimental protocols offer a solid foundation for the laboratory-scale synthesis of this compound and its subsequent derivatives. While specific biological data for this particular scaffold is emerging, the prevalence of the pyridine motif in anticancer agents suggests that the PI3K/Akt/mTOR pathway is a logical starting point for investigating the mechanism of action of newly synthesized derivatives. Further derivatization of the (5-iodopyridin-3-yl)methanol core and comprehensive biological evaluation are warranted to fully explore the therapeutic potential of this compound class.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the reactivity of the carbon-iodine bond in (5-Iodopyridin-3-yl)methanol

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in (5-Iodopyridin-3-yl)methanol

Introduction

(5-Iodopyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science.[] Its structure incorporates a pyridine ring, a hydroxymethyl group, and a strategically positioned carbon-iodine bond. The C-I bond is the primary site of reactivity, serving as a versatile handle for introducing molecular complexity. The relatively low bond dissociation energy of the C-I bond makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.[2] This guide provides a comprehensive overview of the reactivity of this bond, focusing on key transformations, experimental methodologies, and catalytic systems relevant to researchers, scientists, and drug development professionals.

Core Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides (I > Br > Cl > F) in the context of palladium-catalyzed cross-coupling reactions. This heightened reactivity stems from its weaker bond strength, which facilitates the rate-determining oxidative addition step to a low-valent palladium(0) complex. The electron-deficient nature of the pyridine ring further activates the C-I bond towards this process. Consequently, (5-Iodopyridin-3-yl)methanol is an ideal substrate for constructing C-C, C-N, and C-O bonds under relatively mild conditions.

Key Cross-Coupling Transformations

The versatility of the C-I bond in (5-Iodopyridin-3-yl)methanol is best demonstrated through its performance in several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. (5-Iodopyridin-3-yl)methanol readily participates in this reaction with various aryl- and heteroarylboronic acids or esters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 / 16 | ~85-95 |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 / 12 | ~80-90 |

| Thiophen-2-ylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 / 8 | ~80-95 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[3] This reaction is highly efficient for (5-Iodopyridin-3-yl)methanol, providing access to a wide range of substituted alkynylpyridines. Copper-free versions of this reaction are also well-established.[4]

Table 2: Representative Conditions for Sonogashira Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 / 6 | ~85-98[5] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 60 / 4 | ~90-99 |

| Propargyl Alcohol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 80 / 12 | ~75-85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[6][7] The reaction couples aryl halides with a diverse range of primary and secondary amines. The C-I bond of (5-Iodopyridin-3-yl)methanol is highly susceptible to this transformation, allowing for the synthesis of various aminopyridine derivatives.[8]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 / 18 | ~80-95 |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 / 24 | ~75-90 |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 90 / 12 | ~80-92 |

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[9] While aryl iodides are highly reactive, regioselectivity can sometimes be a challenge depending on the alkene substrate.[10]

Table 4: Representative Conditions for Heck Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |

| n-Butyl Acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 / 5 | ~70-85 |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 / 24 | ~65-80 |

| Allyl Alcohol | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile/H₂O | 80 / 12 | ~60-75[11] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key transformations.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reagent Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add (5-Iodopyridin-3-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution : Heat the mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[12]

Protocol 2: Sonogashira Coupling with Phenylacetylene

-

Reagent Preparation : To an oven-dried flask, add (5-Iodopyridin-3-yl)methanol (1.0 eq) and copper(I) iodide (CuI) (0.05 eq).

-

Catalyst Addition : Add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq).

-

Solvent and Reagent Addition : Evacuate and backfill the flask with argon. Add anhydrous, degassed THF, followed by triethylamine (Et₃N) (2.5 eq). Finally, add phenylacetylene (1.1 eq) dropwise.[13]

-

Reaction Execution : Stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up : Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash chromatography to obtain the coupled product.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

-

Reagent Preparation : In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu) (1.4 eq) to an oven-dried reaction vessel.

-

Catalyst Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., BINAP, 0.05 eq).

-

Substrate Addition : Add (5-Iodopyridin-3-yl)methanol (1.0 eq) and morpholine (1.2 eq) dissolved in anhydrous toluene.[14]

-

Reaction Execution : Seal the vessel and heat the mixture to 100 °C for 18 hours.

-

Work-up : Cool the reaction to ambient temperature. Dilute with diethyl ether and quench carefully with water. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification : Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue via silica gel chromatography.

Visualizations of Workflows and Mechanisms

Experimental and Catalytic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental catalytic cycles governing these transformations.

Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.

References

- 2. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck Reaction [organic-chemistry.org]

- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Derivatization of the Hydroxyl Group of (5-Iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key chemical transformations involving the hydroxyl group of (5-Iodopyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to the synthetic handles offered by both the hydroxyl group and the iodo substituent. Derivatization of the hydroxyl moiety allows for the introduction of a wide array of functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document details common derivatization strategies, including etherification, esterification, and carbamoylation, complete with generalized experimental protocols and data presented for comparative analysis.

Core Derivatization Strategies

The primary alcohol of (5-Iodopyridin-3-yl)methanol can be readily converted into ethers, esters, and carbamates through well-established synthetic methodologies. These transformations provide access to a diverse range of analogues for structure-activity relationship (SAR) studies and the development of novel chemical entities.

Etherification

The formation of an ether linkage from the hydroxyl group of (5-Iodopyridin-3-yl)methanol is most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Esterification

Ester derivatives of (5-Iodopyridin-3-yl)methanol can be prepared through several methods, with the reaction of the alcohol with acyl chlorides or acid anhydrides being the most prevalent. These reactions are typically conducted in the presence of a base to neutralize the acidic byproduct.

Carbamoylation

The synthesis of carbamates from (5-Iodopyridin-3-yl)methanol can be accomplished by reacting the alcohol with an isocyanate or a carbamoyl chloride. These reactions are often facilitated by a basic catalyst.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of (5-Iodopyridin-3-yl)methanol based on established chemical principles and analogous reactions found in the literature. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.

Table 1: Etherification of (5-Iodopyridin-3-yl)methanol

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | NaH | THF | 25 | 4 | 85-95 |

| Ethyl Bromide | NaH | DMF | 25-50 | 6 | 80-90 |

| Benzyl Bromide | K2CO3 | Acetonitrile | 80 | 12 | 75-85 |

Table 2: Esterification of (5-Iodopyridin-3-yl)methanol

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Pyridine | DCM | 0-25 | 2 | 90-98 |

| Benzoyl Chloride | Triethylamine | DCM | 0-25 | 3 | 88-95 |

| Acetic Anhydride | DMAP (cat.) | DCM | 25 | 4 | 92-99 |

Table 3: Carbamoylation of (5-Iodopyridin-3-yl)methanol

| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl Isocyanate | DBTDL (cat.) | Toluene | 80 | 5 | 85-95 |

| Ethyl Isocyanate | Triethylamine | THF | 60 | 6 | 80-90 |

| Dimethylcarbamoyl Chloride | Pyridine | DCM | 25 | 12 | 70-80 |

Experimental Protocols

Detailed methodologies for the key derivatization reactions are provided below. Standard laboratory safety precautions should be followed, and all reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of (5-Iodo-3-pyridinyl)methyl methyl ether (Etherification)

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

-

Alcohol Addition: Slowly add a solution of (5-Iodopyridin-3-yl)methanol (1.0 eq.) in anhydrous THF to the stirred suspension.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ether.

Protocol 2: Synthesis of (5-Iodo-3-pyridinyl)methyl acetate (Esterification)

-

Preparation: To a solution of (5-Iodopyridin-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 eq.).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq.) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours or until complete as monitored by TLC.

-

Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The resulting crude ester is purified by flash chromatography.

Protocol 3: Synthesis of (5-Iodo-3-pyridinyl)methyl phenylcarbamate (Carbamoylation)

-

Preparation: In a round-bottom flask, dissolve (5-Iodopyridin-3-yl)methanol (1.0 eq.) in anhydrous toluene.

-

Reagent Addition: Add phenyl isocyanate (1.05 eq.) to the solution.

-

Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 5 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization or flash column chromatography to yield the desired carbamate.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the described derivatization processes.

Caption: Workflow for the Williamson Ether Synthesis.

Caption: Workflow for Ester Synthesis.

An In-depth Technical Guide to the Scope of Reactions with (5-Iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(5-Iodopyridin-3-yl)methanol is a versatile building block in organic synthesis, prized for its dual reactivity. The presence of both a nucleophilic hydroxyl group and an electrophilic iodinated pyridine ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions involving this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in (5-Iodopyridin-3-yl)methanol is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceutical and materials science applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. For (5-Iodopyridin-3-yl)methanol, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Table 1: Suzuki-Miyaura Coupling of (5-Iodopyridin-3-yl)methanol with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 |

Experimental Protocol: Synthesis of (5-Phenylpyridin-3-yl)methanol

-

To an oven-dried Schlenk flask, add (5-Iodopyridin-3-yl)methanol (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (8 mL) and water (2 mL).

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate = 3:1) to afford (5-phenylpyridin-3-yl)methanol as a white solid.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of (5-Iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of (5-Iodopyridin-3-yl)methanol with various boronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-3-pyridinemethanol derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.[1][2] The provided protocol is based on established methods for Suzuki couplings of heterocyclic halides and offers a solid starting point for further optimization.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[5][6] In this specific application, (5-Iodopyridin-3-yl)methanol acts as the organohalide, reacting with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1][5] The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][7]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving pyridine and other heterocyclic halides, which can be adapted for (5-Iodopyridin-3-yl)methanol.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | [PdCl(allyl)]₂ / XPhos |

| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 2-5 mol% | 1-3 mol% |

| Boronic Acid | Arylboronic acid (1.1-1.5 eq) | Heteroarylboronic acid (1.2-2.0 eq) | Vinylboronic acid (1.1-1.5 eq) | Alkylboronic acid (1.5-2.5 eq) |

| Base | K₂CO₃ (2-3 eq) | K₃PO₄ (2-3 eq) | Cs₂CO₃ (2-3 eq) | Na₂CO₃ (2-3 eq) |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DMF | THF/H₂O (3:1) |

| Temperature | 80-100 °C | 90-110 °C | 100-120 °C | 60-80 °C |

| Reaction Time | 4-12 h | 6-18 h | 8-24 h | 12-36 h |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of (5-Iodopyridin-3-yl)methanol with a generic arylboronic acid.

Materials:

-

(5-Iodopyridin-3-yl)methanol

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.5 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add (5-Iodopyridin-3-yl)methanol (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) to the flask via a syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-pyridinemethanol product.[8]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the Suzuki Coupling Reaction of (5-Iodopyridin-3-yl)methanol.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling of (5-Iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in medicinal chemistry and materials science for the synthesis of complex molecular architectures under mild conditions.[1]

(5-Iodopyridin-3-yl)methanol is a valuable building block in drug discovery, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties. The resulting (5-alkynylpyridin-3-yl)methanol derivatives are key intermediates in the synthesis of various biologically active compounds. The presence of the hydroxymethyl group introduces a functional handle for further molecular elaboration, while the pyridine nitrogen can influence the catalytic activity. These application notes provide detailed protocols and optimized conditions for the successful Sonogashira coupling of (5-Iodopyridin-3-yl)methanol with various terminal alkynes.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide, (5-Iodopyridin-3-yl)methanol.

-

Copper Cycle: Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.

The pyridine nitrogen can coordinate to the palladium catalyst, which may influence its reactivity. Careful selection of ligands and reaction conditions is therefore crucial for optimal results.

Optimized Reaction Conditions

Based on established protocols for similar iodopyridine substrates, the following tables summarize the optimized conditions and representative yields for the Sonogashira coupling of (5-Iodopyridin-3-yl)methanol.

Table 1: Optimized General Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(PPh₃)₂ is often preferred due to its higher stability. |

| Copper (I) Co-catalyst | CuI (2-10 mol%) | Essential for the activation of the terminal alkyne. |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Should be used in excess (2-3 equivalents) and freshly distilled. |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and degassed solvents are critical for high yields. |

| Temperature | Room temperature to 65 °C | Higher temperatures may be required for less reactive alkynes. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling). |

Table 2: Representative Yields with Various Terminal Alkynes

| Entry | Terminal Alkyne | Product | Typical Yield (%) |

| 1 | Phenylacetylene | (5-(Phenylethynyl)pyridin-3-yl)methanol | 85-95 |

| 2 | Propargyl alcohol | (5-(3-Hydroxyprop-1-yn-1-yl)pyridin-3-yl)methanol | 75-85 |

| 3 | 1-Hexyne | (5-(Hex-1-yn-1-yl)pyridin-3-yl)methanol | 80-90 |

| 4 | (Trimethylsilyl)acetylene | (5-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanol | 90-99 |

Yields are estimated based on reactions with structurally similar substrates and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

General Considerations

-

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the oxidation of the catalyst and the homocoupling of the terminal alkyne.

-

Anhydrous solvents and freshly distilled bases are essential for optimal results and reproducibility.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents

-

(5-Iodopyridin-3-yl)methanol

-

Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, 1-Hexyne, (Trimethylsilyl)acetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., THF, DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Detailed Experimental Procedure

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add (5-Iodopyridin-3-yl)methanol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (0.04 equiv.).

-

Evacuate the flask and backfill with an inert gas three times.

-

Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the starting iodide) and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

-

Slowly add the terminal alkyne (1.2 equiv.) to the reaction mixture dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor its progress by TLC.

-

Upon completion (typically when the starting material is consumed, 2-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (5-alkynylpyridin-3-yl)methanol.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Caption: The catalytic cycle of the Sonogashira coupling reaction.

General Experimental Workflow

References

Application Notes and Protocols: Heck Reaction of (5-Iodopyridin-3-yl)methanol with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures and the synthesis of biologically active compounds. The reaction's broad functional group tolerance and generally high stereoselectivity for the trans-isomer make it a highly valuable transformation.[1]